molecular formula C34H36N4O8Zn B12855089 zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron

zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron

Cat. No.: B12855089
M. Wt: 694.1 g/mol
InChI Key: OLFFCDGYTYSFTK-UHFFFAOYSA-L
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Description

Zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron: is a complex organic compound that features a zinc ion coordinated to a porphyrin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized porphyrin ligand. The porphyrin ligand is often synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The zinc ion is then introduced through a metallation reaction, where the porphyrin ligand is treated with a zinc salt, such as zinc acetate, in a suitable solvent like methanol or chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the porphyrin ligand followed by metallation with zinc ions. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the porphyrin ring are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to coordinate with various biological molecules, thereby influencing their function. The zinc ion plays a crucial role in stabilizing the structure of the compound and facilitating interactions with target molecules. The porphyrin ring can participate in electron transfer reactions, making it useful in redox processes .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C34H36N4O8Zn

Molecular Weight

694.1 g/mol

IUPAC Name

zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H38N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2

InChI Key

OLFFCDGYTYSFTK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CO)O)C)C(CO)O)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Zn+2]

Origin of Product

United States

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